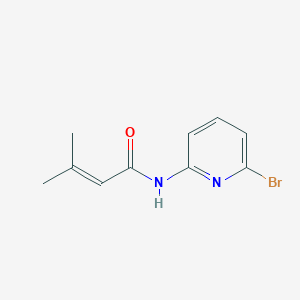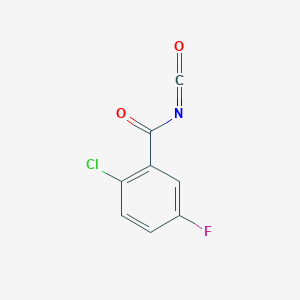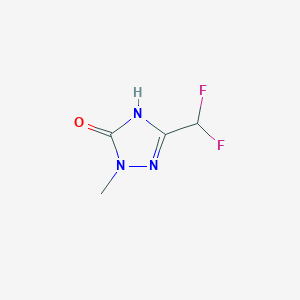
N-(6-bromopyridin-2-yl)-3-methylbut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromopyridin-2-yl)-3-methylbut-2-enamide is an organic compound that belongs to the class of amides This compound features a 3-methyl-but-2-enoic acid moiety linked to a 6-bromo-pyridin-2-yl group through an amide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromopyridin-2-yl)-3-methylbut-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-Methyl-but-2-enoic acid and 6-bromo-pyridin-2-amine.
Amide Bond Formation: The carboxylic acid group of 3-Methyl-but-2-enoic acid reacts with the amine group of 6-bromo-pyridin-2-amine to form the amide bond. This reaction is often facilitated by coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide, under mild heating and inert atmosphere.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-bromopyridin-2-yl)-3-methylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(6-bromopyridin-2-yl)-3-methylbut-2-enamide depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: It may modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-but-2-enoic acid (6-chloro-pyridin-2-yl)-amide: Similar structure but with a chlorine atom instead of bromine.
3-Methyl-but-2-enoic acid (6-fluoro-pyridin-2-yl)-amide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in N-(6-bromopyridin-2-yl)-3-methylbut-2-enamide may confer unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s behavior in chemical reactions and biological systems.
Propiedades
Fórmula molecular |
C10H11BrN2O |
|---|---|
Peso molecular |
255.11 g/mol |
Nombre IUPAC |
N-(6-bromopyridin-2-yl)-3-methylbut-2-enamide |
InChI |
InChI=1S/C10H11BrN2O/c1-7(2)6-10(14)13-9-5-3-4-8(11)12-9/h3-6H,1-2H3,(H,12,13,14) |
Clave InChI |
FOBIEIQCPASWIE-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)NC1=NC(=CC=C1)Br)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Diazabicyclo[3.2.2]nonan-7-one](/img/structure/B8581980.png)


![2-Bromo-6-methyl-3-(3-methylphenyl)thieno[2,3-b]pyridin-4-amine](/img/structure/B8582005.png)







![2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxy-3-nitrophenyl)methyl]-](/img/structure/B8582073.png)
